AKT2 Inhibition Potency and Kinase Selectivity of CCT128930 Derived from this Building Block
CCT128930, synthesized directly from 4-[(4-chlorophenyl)methyl]piperidin-4-amine, inhibits AKT2 with an IC50 of 6 nM in cell-free assays. In the same assay platform, CCT128930 exhibits 28-fold selectivity over the closely related AGC kinase PKA (IC50 = 168 nM) and 20-fold selectivity over p70S6K (IC50 = 120 nM) . Cross-reactivity screening against a panel of 47 kinases showed minimal off-target activity, with only CHK2, PKA, p70S6K, and ROCK-II retaining <25% residual activity at 10 μM . These selectivity values are directly attributable to the 4-chlorobenzyl substituent that originates from the building block and targets a single amino acid difference (Met282 in AKT2 vs. Met173 in the PKA-AKT chimera) .
| Evidence Dimension | Kinase inhibitory potency (IC50) and selectivity fold-change |
|---|---|
| Target Compound Data | AKT2 IC50 = 6 nM (CCT128930 derived from CAS 885653-43-0 building block) |
| Comparator Or Baseline | PKA IC50 = 168 nM (28-fold selectivity); p70S6K IC50 = 120 nM (20-fold selectivity) |
| Quantified Difference | 28-fold selectivity for AKT2 over PKA; 20-fold selectivity over p70S6K |
| Conditions | Cell-free kinase inhibition assay; ATP-competitive format; recombinant AKT2, PKA, and p70S6K enzymes |
Why This Matters
Procurement of the correct 4-chlorobenzyl-substituted building block is non-negotiable for achieving this selectivity window, as unsubstituted or para-substituted-phenyl analogs fail to engage Met282 and lose AKT2-over-PKA discrimination.
- [1] Yap TA, Walton MI, Hunter LK, et al. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Mol Cancer Ther. 2011 Feb;10(2):360-71. View Source
- [2] Yap TA, et al. Mol Cancer Ther. 2011;10(2):360-71. (Supplementary Fig. 1: kinase panel screening results). View Source
- [3] Yap TA, et al. Mol Cancer Ther. 2011;10(2):360-71. (Fig. 1B: crystal structure of CCT128930 bound to PKA-AKT chimera). View Source
